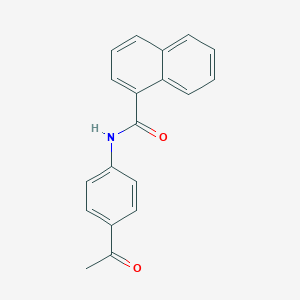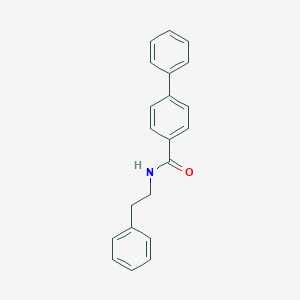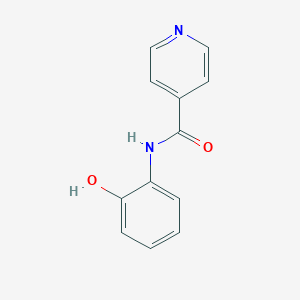
N-(2-Hydroxyphenyl)-4-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)-4-pyridinecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Crystal Chemistry and Molecular Interactions : The crystal chemistry of compounds related to N-(2-Hydroxyphenyl)-4-pyridinecarboxamide, such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, has been extensively studied. These studies involve understanding intermolecular interactions, molecular conformations, and packing energies, providing insights into the structural properties of these compounds (Malone et al., 1997).
Synthesis of Carcinogenic Pyrolysis Products : Research has been conducted on the synthesis of carcinogenic pyrolysis products like 5-Phenyl-2-pyridinamine (PPA), a derivative of phenylalanine. Such studies are crucial for understanding the potential carcinogenic properties of pyrolysis products from amino acids (Stavenuiter et al., 1985).
Fluorescence Binding with Bovine Serum Albumin : Investigations into the binding interactions between p-hydroxycinnamic acid amides (related to this compound) and bovine serum albumin have been performed. These studies utilize fluorescence and UV–vis spectral studies to understand the binding mechanisms and thermodynamic parameters (Meng et al., 2012).
DNA-Binding Properties : The DNA-binding properties of N-substituted pyridinecarboxamides have been explored. These studies focus on understanding the interaction mechanisms between these compounds and DNA, which is significant for applications in biochemistry and pharmacology (Zheng Jufang, 2009).
Synthesis of Polyamides and Polyimides : Compounds related to this compound have been used in the synthesis of various aromatic polyamides and polyimides. These materials exhibit unique properties like high glass transition temperatures and stability, making them suitable for advanced material applications (Yang & Lin, 1995).
Antimicrobial Activity : Some derivatives of this compound have been synthesized and tested for their antimicrobial activities. This research is important for the development of new pharmaceutical compounds with potential antibacterial and antifungal properties (Zhuravel et al., 2005).
Propiedades
Número CAS |
91973-63-6 |
|---|---|
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22g/mol |
Nombre IUPAC |
N-(2-hydroxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9/h1-8,15H,(H,14,16) |
Clave InChI |
RJTOQJYONLWMHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)O |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


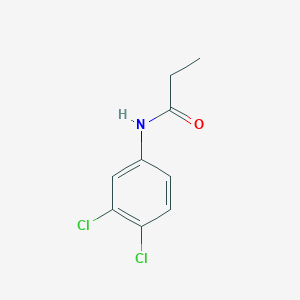

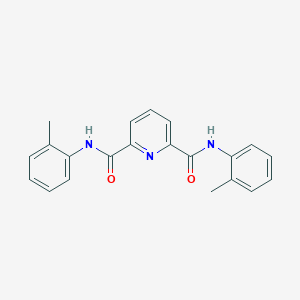
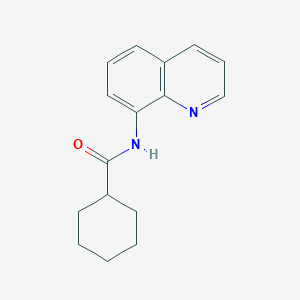
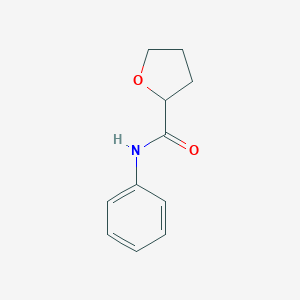
![2,4-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B472865.png)

![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)

![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B472914.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B472919.png)
